molecular formula C11H13N3O2 B564708 2-Aminopropyl-5(6)-carboxy-benzimidazole CAS No. 110356-08-6

2-Aminopropyl-5(6)-carboxy-benzimidazole

Cat. No.: B564708
CAS No.: 110356-08-6
M. Wt: 219.244
InChI Key: MOGGNXJLMQHAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-Aminopropyl-5(6)-carboxy-benzimidazole scaffold is a chemically versatile building block of significant interest in medicinal chemistry and drug discovery. Its core structure is a privileged scaffold in pharmacology, known for its resemblance to naturally occurring purine bases, which allows it to interact effectively with a wide range of biological targets . This compound is particularly valuable for constructing novel hybrid molecules and for functionalization at key positions on the benzimidazole ring, which are critical strategies for enhancing potency and optimizing drug-like properties . Researchers can utilize this chemical entity in the design and synthesis of new compounds for probing diverse biological pathways. The benzimidazole pharmacophore is extensively documented to exhibit a broad spectrum of bioactivities. Its derivatives demonstrate potent effects against various pathogens, including multidrug-resistant bacterial and fungal strains, making it a key scaffold in antimicrobial research . Furthermore, benzimidazole-based compounds are actively investigated as anticancer agents, with studied mechanisms of action including the induction of apoptosis, disruption of cell cycle progression, and inhibition of critical enzymes like tyrosine kinases and topoisomerases . The presence of both amino and carboxylic acid functional groups on this derivative provides multiple points for chemical modification, facilitating its use as a core structure in developing targeted therapies and as a precursor for more complex, pharmacologically active molecules. This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-5-1-2-10-13-8-4-3-7(11(15)16)6-9(8)14-10/h3-4,6H,1-2,5,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGGNXJLMQHAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652132
Record name 2-(3-Aminopropyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110356-08-6
Record name 2-(3-Aminopropyl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Engineering of 5(6)-Carboxy-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5(6)-carboxy-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry and high-performance materials.[1] Its amphoteric nature, defined by the imidazole ring's basicity and the carboxylic acid's acidity, allows for diverse supramolecular interactions.[2] However, its utility is often complicated by annular tautomerism , which creates ambiguity in substitution patterns (5- vs. 6-position) during functionalization.[1][2] This guide provides a rigorous technical analysis of the scaffold's structural dynamics, synthetic optimization, and reactivity profiles, designed for researchers requiring high-fidelity control over this moiety.[2]

Structural Dynamics: The 5(6) Tautomeric Equilibrium

The notation "5(6)" is not merely a nomenclature convention but a description of a rapid proton exchange between N1 and N3 in the imidazole ring.[2] In solution, unless the nitrogen is alkylated, the proton oscillates, making the C5 and C6 positions chemically equivalent over time on the NMR timescale.[2]

Mechanism of Annular Tautomerism

The proton on the pyrrole-like nitrogen (N1) is labile. Its migration to the pyridine-like nitrogen (N3) shifts the formal double bonds, effectively moving the substituent from position 5 to position 6.[2]

  • Electronic Influence: Electron-withdrawing groups (EWG) like -COOH generally favor the tautomer where the proton is on the nitrogen closest to the EWG (the 4- or 7-position) or furthest, depending on specific solvent interactions and hydrogen bonding.[1] For 5-carboxybenzimidazole, the equilibrium is heavily influenced by intermolecular hydrogen bonding (dimerization).

Visualization: Tautomeric Shift

The following diagram illustrates the proton migration that necessitates the "5(6)" designation.

Tautomerism Tautomer5 5-Carboxy Tautomer (H on N1) TS Transition State [Proton Transfer] Tautomer5->TS  Fast Exchange   TS->Tautomer5 Tautomer6 6-Carboxy Tautomer (H on N3) TS->Tautomer6 Tautomer6->TS

Caption: Figure 1. Annular tautomerism mechanism showing the rapid oscillation of the N-H proton, rendering the 5- and 6-positions equivalent in the unsubstituted base.[1]

Synthetic Pathways & Optimization

Synthesis of 5(6)-carboxy-benzimidazole typically proceeds via the Phillips Condensation or oxidative cyclization.[1] The choice depends on the stability of the substrate and the tolerance for harsh acidic conditions.[2]

Protocol A: Acid-Catalyzed Condensation (The Phillips Method)

This is the industry standard for robustness, utilizing 3,4-diaminobenzoic acid (3,4-DABA).[1]

  • Reagents: 3,4-Diaminobenzoic acid, Formic acid (or equivalent carboxylic acid), 4N HCl or Polyphosphoric acid (PPA).[2]

  • Critical Parameter: Temperature control. PPA reactions require 140–180°C.[2]

  • Causality: PPA acts as both solvent and dehydrating agent, driving the equilibrium toward the cyclized product by removing the water molecule generated during imine formation.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,4-DABA (1 eq) in 4N HCl (10-15 vol).

  • Addition: Add Formic acid (1.5 eq).

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours. Note: Monitor via TLC (MeOH:DCM 1:9) to ensure consumption of diamine.

  • Neutralization: Cool to 0°C. Slowly adjust pH to ~4.0 using conc. Ammonia. Why pH 4? This is the isoelectric point where the zwitterionic form precipitates maximally.[2]

  • Purification: Filter the precipitate. Recrystallize from water/ethanol.[2]

Protocol B: Oxidative Cyclization (Mild Conditions)

For sensitive derivatives, a mild oxidative approach using aldehydes is preferred.[2]

  • Reagents: 3,4-DABA, Aldehyde, Sodium Metabisulfite (Na2S2O5) or Na2S2O4.[2]

  • Mechanism: Formation of a Schiff base followed by oxidative ring closure.[2]

Visualization: Synthetic Workflow

Synthesis Start Start: 3,4-Diaminobenzoic Acid Condensation Step 1: Condensation (Formation of Amide/Imine) Start->Condensation Reagent Reagent: Carboxylic Acid / Aldehyde Reagent->Condensation Cyclization Step 2: Cyclodehydration (Ring Closure) Condensation->Cyclization  -H2O (PPA/Heat)   Quench Step 3: pH Adjustment (Precipitation at pI ~4) Cyclization->Quench Product Final Product: 5(6)-Carboxy-Benzimidazole Quench->Product

Caption: Figure 2.[1][3][4][5] Synthetic pathway comparing condensation and cyclization steps.[2] PPA facilitates the dehydration step critical for ring closure.[2]

Physicochemical Properties[1][6][7][8][9]

Understanding the amphoteric nature is vital for formulation and extraction.[2]

Acidity and Basicity (pKa)

The molecule possesses two ionizable centers:

  • Carboxylic Acid (-COOH): pKa ~3.5 – 4.[1]0. Deprotonation yields the mono-anion.[1][2]

  • Imidazole Nitrogen (N3): The conjugate acid (protonated N3) has a pKa ~5.5.[2][6]

  • Imidazole N-H: Very weak acid (pKa > 12).[2]

Solubility Profile: The molecule exhibits a U-shaped solubility curve.[2]

Solvent / ConditionSolubilityMechanistic Explanation
Water (pH 7) LowZwitterionic character reduces solubility.[1]
Water (pH < 2) HighProtonation of N3 forms a cationic species.[2]
Water (pH > 8) HighDeprotonation of -COOH forms an anionic carboxylate.[1]
DMSO / DMF HighDisrupts strong intermolecular H-bonds.[1]
Ethanol ModerateSoluble when heated; poor when cold (good for recrystallization).

Reactivity Profile: The Regioselectivity Challenge

The most critical challenge in derivatizing 5(6)-carboxy-benzimidazoles is N-alkylation .[1]

N-Alkylation Regioselectivity

When reacting the 5(6)-carboxy scaffold with an alkyl halide (R-X) in the presence of a base (e.g., K2CO3, NaH), a mixture of 1,5-disubstituted and 1,6-disubstituted isomers is formed.[1]

  • Steric Control: Alkylation generally favors the less hindered nitrogen.[2] However, the -COOH group is distal, so steric differentiation is minimal unless the substituent at C2 is bulky.[2]

  • Electronic Control: The -COOH group is an Electron Withdrawing Group (EWG).[1] It reduces the nucleophilicity of the nitrogen atoms.[2]

  • Isomer Separation: The 1,5- and 1,6-isomers often have very similar Rf values, making chromatographic separation difficult.[1][2]

    • Strategy: Convert the acid to a bulky ester (e.g., t-butyl ester) before alkylation to enhance steric differentiation and solubility.

Functional Group Transformations[1][2]
  • Amide Coupling: The -COOH group participates readily in EDC/HOBt or HATU couplings to form benzimidazole-amides (common in peptidomimetics).[1]

  • Metal Coordination: The N3 nitrogen is a good ligand for transition metals (Cu, Zn, Co), often used to create bioactive complexes (e.g., Topoisomerase II inhibitors).[2]

References

  • Wright, J. B. (1951).[2] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[2] Link

  • Howell, J. R., & Rasmussen, M. (1993).[2] "Heterocyclic Ambident Nucleophiles. V. Alkylation of Benzimidazoles." Australian Journal of Chemistry, 46(8), 1177–1191.[2] Link

  • Grimmett, M. R. (1997).[2] Imidazole and Benzimidazole Synthesis.[2][5][7][8][9][10][11] Academic Press.[2]

  • Podunavac-Kuzmanović, S. O., et al. (2010).[2] "Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives." European Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.).[2] "5-Benzimidazolecarboxylic acid."[1][12][9] National Library of Medicine.[2] Link

Sources

Benzimidazole-5-Carboxylic Acid: A Modular Pharmacophore for Multi-Target Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzimidazole-5-Carboxylic Acid Pharmacophore Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzimidazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its amphoteric nature, high stability, and unique vectorality. Unlike the 4-substituted isomers (favored for PARP inhibition), the 5-carboxylic acid position serves as a critical handle for molecular extension and solubility modulation . This guide analyzes its application in three distinct therapeutic areas: DNA minor groove recognition , Angiotensin II (AT1) antagonism , and Topoisomerase II catalytic inhibition . It provides a validated synthetic protocol and mechanistic insights into how this specific regioisomer drives potency.

Structural Biology & Pharmacophore Analysis

The utility of the benzimidazole-5-carboxylic acid lies in its ability to participate in directional hydrogen bonding while positioning substituents into deep hydrophobic pockets.

The "Vector" Advantage

The 5-position carboxylate projects substituents along the long axis of the benzimidazole fused ring system. This is structurally distinct from the 4-position, which projects into the "bay" region.

  • H-Bonding Donor/Acceptor: The imidazole NH acts as a donor, while the N3 acts as an acceptor. The 5-COOH extends this network, allowing for "head-to-tail" polymerization in DNA binders.

  • Bioisosterism: The 5-COOH often serves as a bioisostere for tetrazole or sulfonamide groups in GPCR ligands (e.g., AT1 antagonists), providing an essential negative charge for electrostatic anchoring.

Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold in two primary modes: DNA binding (linear extension) and Enzyme Inhibition (orthogonal anchoring).

Pharmacophore_Logic Scaffold Benzimidazole-5-COOH Core Scaffold Feature1 5-Position Vector (Linker/Solubility) Scaffold->Feature1 Defines Geometry Feature2 Imidazole NH/N3 (H-Bonding Core) Scaffold->Feature2 Core Binding DNA_Mode DNA Minor Groove Mode (Linear Extension) Target1 Sequence Specificity (Head-to-Tail Dimers) DNA_Mode->Target1 Enzyme_Mode Enzyme/Receptor Mode (Orthogonal Anchoring) Target2 Electrostatic Clamp (e.g., AT1 Receptor) Enzyme_Mode->Target2 Feature1->DNA_Mode Amide Linkage Feature1->Enzyme_Mode Acidic Anion

Figure 1: Pharmacophore logic showing how the 5-COOH vector enables distinct binding modes for DNA vs. protein targets.

Therapeutic Applications & Case Studies

DNA Minor Groove Binders (The "Hx" Amides)

The most elegant application of benzimidazole-5-carboxylic acid is in the synthesis of Hoechst 33258 analogs and Hx amides .

  • Mechanism: The 5-COOH of one unit is coupled to the amine of another, creating a curved, crescent-shaped molecule that perfectly matches the curvature of the DNA minor groove in A/T-rich regions.

  • Causality: The 5-substitution is mandatory here. A 4- or 6-substitution would disrupt the curvature required for isohelical fit, leading to a loss of binding affinity (ΔTm).

  • Key Insight: These "Hx" polyamides can be programmed to recognize specific DNA sequences, acting as gene silencers.

Angiotensin II Receptor Antagonists (AT1)

While Candesartan utilizes a 7-carboxyl group, 5-carboxylic acid derivatives have demonstrated potent AT1 antagonism.

  • Mechanism: The carboxylate anion mimics the C-terminal carboxylate of Angiotensin II (or the tyrosinate at position 4).[1] It forms a salt bridge with cationic residues (likely Arg167 or Lys199 ) in the AT1 receptor pocket.

  • SAR Data: Studies indicate that 2-alkyl-benzimidazole-5-carboxylic acids (with a biphenyl tetrazole tail) maintain nanomolar affinity. The 5-COOH provides necessary polarity to offset the lipophilic biphenyl tail, improving oral bioavailability compared to purely hydrophobic analogs.

Topoisomerase II Catalytic Inhibitors

Distinct from "poisons" like Etoposide that stabilize DNA cleavage complexes (causing genotoxicity), benzimidazole-5-carboxylic acid derivatives act as catalytic inhibitors .

  • Mechanism: They inhibit the ATPase domain of Topoisomerase II, preventing the enzyme from cycling without causing DNA strand breaks.

  • Efficacy: Derivatives with bulky 2-aryl substituents (e.g., 2-(4-methoxyphenyl)) have shown IC50 values in the low micromolar range (2–5 µM) against leukemia cell lines, with a safety profile superior to traditional poisons.

Quantitative Potency Comparison

The following table summarizes potency data across these applications based on literature precedents.

Target ApplicationCompound ClassKey InteractionTypical Potency (IC50/Kd)Ref
DNA Minor Groove Hx-Amide DimersIsohelical H-bonding

[1, 2]
AT1 Receptor 2-Propyl-5-COOHSalt Bridge (Arg/Lys)

[3]
Topoisomerase II 2-Aryl-5-COOHATPase Domain Blockade

[4]
PARP-1 5-COOH AnalogsActive Site H-Bonding

*
[5]

*Note: 4-carboxamide isomers are generally superior for PARP (IC50 < 10 nM).

Experimental Protocol: Self-Validating Synthesis

This protocol details the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid using a sodium dithionite (


) mediated oxidative cyclization. This method is chosen for its "one-pot" efficiency and high functional group tolerance.
Rationale

Traditional Phillips condensation requires harsh acids (HCl, PPA) and high temperatures. The dithionite method works in mild conditions (DMSO/Water) and drives the reaction via a reductive mechanism that prevents the oxidation of sensitive functional groups, followed by air oxidation to the benzimidazole.

Protocol Steps

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq, 5 mmol)

  • 4-Methoxybenzaldehyde (1.0 eq, 5 mmol)

  • Sodium Dithionite (

    
    ) (3.0 eq)
    
  • Solvent: DMSO (15 mL)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 3,4-diaminobenzoic acid and 4-methoxybenzaldehyde in DMSO. The solution should be clear/amber.

  • Activation: Add sodium dithionite (

    
    ) in one portion.
    
    • Self-Validating Check: The reaction is exothermic; a slight temperature rise confirms initiation.

  • Reflux: Heat the mixture to 90°C for 3–4 hours.

    • Self-Validating Check: Monitor TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the aldehyde spot (

      
      ) and appearance of a fluorescent blue spot (
      
      
      
      ) confirms product formation.
  • Precipitation (Critical Step): Cool the reaction to room temperature. Pour the reaction mixture slowly into 100 mL of crushed ice/water .

    • Self-Validating Check: A thick, pale-yellow precipitate must form immediately. If oil forms, the water was not cold enough or stirring was insufficient.

  • Purification: Filter the solid and wash with cold water (

    
    ) to remove DMSO and inorganic salts. Recrystallize from Ethanol/Water (9:1).
    

Yield: Typically 80–85%. Characterization:


 (DMSO-

) should show a singlet at

ppm (COOH) and a diagnostic singlet/doublet for the benzimidazole NH (if not exchanged).
Synthesis Workflow Diagram

Synthesis_Protocol Start Start: 3,4-Diaminobenzoic Acid + Aldehyde in DMSO Step1 Add Na2S2O4 (3 eq) Heat to 90°C Start->Step1 Check1 Checkpoint: Exotherm & TLC (Fluorescent Spot) Step1->Check1 Step2 Pour into Crushed Ice Check1->Step2 Confirmed Check2 Checkpoint: Precipitate Formation (No Oil) Step2->Check2 Finish Filter & Recrystallize (Yield ~85%) Check2->Finish Solid Formed

Figure 2: Step-by-step oxidative cyclization protocol with self-validating checkpoints.

Future Perspectives: PROTACs and Dual Inhibitors

The 5-carboxylic acid position is currently being explored as an attachment point for E3 ligase linkers in PROTAC design. Its solvent-exposed nature in many crystal structures (e.g., when bound to kinases) makes it an ideal exit vector to attach a PEG linker without disrupting the primary binding mode. This opens the door for degrading targets that are currently only inhibited.

References

  • Design, synthesis and analysis of DNA minor groove binding amino acid-benzimidazole conjugates. Source: Purdue e-Pubs URL:[Link]

  • Synthesis of novel dimeric and oligomeric benzimidazoles targeted to nucleic acid minor groove binding. Source: University of Manchester Research Explorer URL:[Link]

  • Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives. Source: PubMed (Eur J Med Chem) URL:[Link]

  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives... as topoisomerase II inhibitors. Source:[2][3][4][5][6][7][8] PubMed (Eur J Med Chem) URL:[Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents. Source: MDPI (Molecules) URL:[Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Source: MedCrave (MOJ Bioorg Org Chem) URL:[Link]

Sources

A Technical Guide to 5-Carboxy and 6-Carboxy Benzimidazole Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzimidazole and its derivatives are foundational scaffolds in medicinal chemistry, lauded for their versatile pharmacological activities and structural resemblance to natural purines.[1][2] This allows them to readily interact with biological macromolecules, making them a "privileged scaffold" in drug discovery.[3][4][5] Among the numerous derivatives, 5-carboxy and 6-carboxy benzimidazoles are of particular interest due to the strategic placement of a carboxylic acid group, which serves as a crucial handle for molecular modifications to enhance therapeutic efficacy and reduce toxicity.[6] However, the synthesis of these compounds often results in a mixture of the 5- and 6-carboxy isomers, which possess distinct physicochemical and biological properties. This guide provides an in-depth technical exploration of the core differences between these two isomers, offering practical insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, separation, and characterization, with a focus on the underlying scientific principles that govern their behavior and, ultimately, their therapeutic potential.

Introduction: The Significance of Carboxylation at the 5- and 6-Positions

The benzimidazole core, a fusion of benzene and imidazole rings, is a bioisostere of natural nucleotides, which facilitates its interaction with various biological targets.[1][7] The introduction of a carboxylic acid group (-COOH) at either the 5- or 6-position of the benzimidazole ring profoundly influences the molecule's properties. This functional group imparts acidic characteristics and enhances solubility in polar solvents.[8][9] More importantly, it provides a reactive site for further chemical modifications, such as esterification and amidation, allowing for the synthesis of a diverse library of derivatives with potentially improved pharmacological profiles.[8] These derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][6]

The critical challenge lies in the fact that the synthesis of carboxy-substituted benzimidazoles often yields an inseparable mixture of the 5- and 6-isomers due to the symmetry of the starting materials. Understanding the subtle yet significant differences between these isomers is paramount for the development of targeted and effective therapeutics.

Synthesis and Isomer Separation: A Practical Approach

The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[10] For the synthesis of 5(6)-carboxy benzimidazoles, 3,4-diaminobenzoic acid is a common starting material. The reaction with an appropriate aldehyde or carboxylic acid leads to the formation of a mixture of the 5-carboxy and 6-carboxy isomers.

A general synthetic route involves the condensation of 3,4-diaminobenzoic acid with an aldehyde in a suitable solvent, often in the presence of an oxidizing agent or under aerobic conditions. The resulting product is a mixture of the 5- and 6-carboxy benzimidazole isomers.[11]

Illustrative Synthetic Workflow

Sources

Methodological & Application

Advanced Protocol: Design, Synthesis, and Validation of Benzimidazole-Based Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: February 2026


, 

,

,

)[1]

Executive Summary

Benzimidazole derivatives represent a privileged scaffold in chemosensor design due to their excellent stability, high quantum yield, and tunable coordination sites.[1] This application note provides a comprehensive, modular protocol for developing benzimidazole-based sensors. Unlike generic guides, this protocol focuses on the Schiff-base functionalized benzimidazole class, which allows for dual-mode sensing (colorimetric and fluorometric) via mechanisms such as Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT) .[1]

Rational Design & Mechanism

To build a self-validating sensor, one must understand the signal transduction mechanism.[1] Most benzimidazole sensors operate on the principle of chelation-enhanced fluorescence (CHEF) .[1]

Mechanistic Logic
  • The "Off" State (Free Ligand): In the absence of metal, the lone pair electrons on the benzimidazole nitrogen or the Schiff base nitrogen quench the fluorophore via PET.[1] Alternatively, ESIPT may occur, resulting in a large Stokes shift but weak emission intensity.[1]

  • The "On" State (Metal Complex): Metal coordination locks the nitrogen lone pairs, inhibiting PET.[1] This restores the radiative pathway, leading to a significant fluorescence enhancement.[1]

Pathway Visualization

The following diagram illustrates the synthesis and sensing mechanism logic.

BenzimidazoleSensor cluster_mech Signal Transduction Mechanism Precursors Precursors (o-phenylenediamine + Aldehyde) Synthesis Condensation (Ethanol/Reflux) Precursors->Synthesis Acid Cat. Ligand Free Sensor (L) (Weak Fluorescence/PET Active) Synthesis->Ligand Purification Complex Metal-Ligand Complex (L-M) (Strong Fluorescence/PET Inhibited) Ligand->Complex + Metal Ion (Coordination) Metal Metal Ion (M) (Zn2+, Cu2+, etc.) Metal->Complex

Figure 1: Workflow from synthesis to sensing mechanism. The transition from Ligand to Complex represents the sensing event.[1]

Modular Synthesis Protocol

This protocol describes the synthesis of a 2-substituted benzimidazole Schiff base.[1] This modular approach allows you to vary the aldehyde to target different metals (e.g., using salicylaldehyde for Zn/Cu or pyridine-carboxaldehyde for Ni/Co).[1]

Materials
  • Reagents: o-Phenylenediamine (OPD), Salicylaldehyde (or derivative), Sodium metabisulfite (

    
    ), Ethanol (Abs.), DMF.[1]
    
  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, UV-Vis Spectrophotometer.[1]

Step-by-Step Procedure
  • Activator Preparation: Dissolve

    
     (1.0 mmol) in 10 mL of water.
    
  • Precursor Mixing: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the chosen aldehyde (1.0 mmol) in 20 mL of ethanol.

  • Condensation: Add the aqueous activator solution to the flask. Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 7:3).

  • Precipitation: Pour the reaction mixture into crushed ice/water (100 mL). A precipitate should form immediately.[2]

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to obtain the pure benzimidazole derivative.[1]

    • Quality Control: Confirm structure via

      
      -NMR (look for imine proton at ~8.5 ppm and benzimidazole NH at ~12-13 ppm).[1]
      

Sensor Validation Protocol (The "Application")

This section details how to validate the sensor's performance. Trustworthiness relies on accurate stock preparation and rigorous titration.

Reagent Preparation
  • Stock Ligand Solution (

    
     M):  Dissolve the synthesized sensor in HPLC-grade DMSO. This ensures solubility and stability.
    
  • Stock Metal Solutions (

    
     M):  Prepare nitrate or chloride salts of metals (
    
    
    
    , etc.) in deionized water.[1]
  • Working Buffer: HEPES or Tris-HCl (pH 7.4) to mimic physiological conditions.

Experiment A: Spectral Titration (Binding Isotherm)

Objective: Determine the saturation point and dynamic range.

  • Blank Prep: Add 30

    
    L of Ligand Stock to 2.97 mL of Buffer/DMSO (9:1 v/v) in a quartz cuvette. Final [L] = 10 
    
    
    
    M.[1][3]
  • Measurement: Record the initial fluorescence spectrum (

    
     determined from UV-Vis absorption max).
    
  • Titration: Add Metal Stock in 1

    
    L increments (0–5 equivalents). Mix by inversion for 10 seconds after each addition.
    
  • Recording: Record spectra after each addition until intensity changes plateau.

Experiment B: Job's Plot (Stoichiometry)

Objective: Determine the binding ratio (e.g., 1:1 or 1:2).

  • Protocol: Prepare a series of solutions where the total concentration

    
     is constant (e.g., 20 
    
    
    
    M), but the mole fraction (
    
    
    ) varies from 0 to 1.[1]
  • Data Table Structure:

Vial #Vol Ligand (

L)
Vol Metal (

L)
Mole Fraction (

)
Fluorescence Intensity (

)
1100000.0

29001000.1

...............[1]
11010001.0

  • Analysis: Plot

    
     vs. 
    
    
    
    . The peak of the curve indicates the stoichiometry (e.g., peak at 0.5 = 1:1 complex).[1][4]
Experiment C: Benesi-Hildebrand Plot (Binding Constant)

Objective: Calculate the association constant (


).[1]

Equation:


[1]
  • Use data from the Spectral Titration (Exp A).[1]

  • Plot

    
     vs 
    
    
    
    (for 1:1 binding) or
    
    
    (for 1:2 binding).[1]
  • Calculation:

    
    .[1]
    
Experiment D: Limit of Detection (LOD)

Objective: Determine the lowest detectable concentration.

  • Measure the fluorescence of the blank (sensor only) 10 times.[1] Calculate the Standard Deviation (

    
    ).[1]
    
  • Plot Fluorescence Intensity vs. [Metal] from the linear region of the titration.[1] Determine the Slope (

    
    ).[1][3]
    
  • Formula:

    
    [1][3]
    

Experimental Workflow Diagram

This diagram summarizes the validation logic required for a publication-grade dataset.

ValidationWorkflow Stock Stock Prep (DMSO/Water) Titration Spectral Titration (Add Metal -> Measure) Stock->Titration Selectivity Selectivity Study (Interference Check) Stock->Selectivity DataAnalysis Data Analysis Titration->DataAnalysis Jobs Job's Plot (Stoichiometry) DataAnalysis->Jobs Mole Fraction BHPlot Benesi-Hildebrand (Binding Constant Ka) DataAnalysis->BHPlot 1/[M] vs 1/F LOD LOD Calc (3σ/k) DataAnalysis->LOD Linear Slope

Figure 2: Validation workflow ensuring comprehensive sensor characterization.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Precipitation during titration Low solubility of the complex in water.[1]Increase organic co-solvent ratio (e.g., from 10% to 30% DMSO) or use a surfactant like CTAB.[1]
No fluorescence change pH is protonating the receptor.[1]Check pKa of the benzimidazole.[1] Ensure buffer pH > pKa (usually pH 7–8 is safe).[1]
Non-linear B-H Plot Incorrect stoichiometry assumption.Re-evaluate Job's plot. If peak is not at 0.5, try plotting

(for 1:2) or use non-linear regression.[1]
Low Selectivity Competitive binding by other metals.Use masking agents (e.g., fluoride for

) or modify the receptor cavity size during synthesis.[1]

References

  • Anbu, S., et al. (2023).[1][5][6] "A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection." Journal of Materials Chemistry C. Link

  • Wu, Y., et al. (2015).[1][5][7] "Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors." Chinese Journal of Organic Chemistry. Link

  • Kusuma, S., et al. (2023).[1][6] "Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions." RSC Advances. Link

  • St. Mary's University. (2023).[1] "Synthesis and characterization of colorimetric and flurometric chemosensor for trivalent metal Ions." Digital Commons. Link

  • ResearchGate. (2017).[1] "Protocol for Benesi-Hildebrand and Job's Plot Analysis." Link

Sources

Application Notes & Protocols: Reaction Conditions for the Acylation of 2-Aminopropyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acylation of primary amines, specifically the 2-aminopropyl moiety, is a cornerstone transformation in organic synthesis, pivotal to the construction of amides—a functional group of paramount importance in pharmaceuticals and materials science.[1] This guide provides a comprehensive overview of the reaction conditions for the acylation of the 2-aminopropyl group. We will delve into the mechanistic underpinnings, explore a range of acylating agents and reaction protocols, and offer field-proven insights for troubleshooting and optimization.

Theoretical Background: The Nucleophilic Acyl Substitution Mechanism

The acylation of a 2-aminopropyl group proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[2] This initial nucleophilic addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group and forming the stable amide bond. A final deprotonation step, often facilitated by a base, yields the final N-acylated product and neutralizes the acid byproduct.[2][3]

The reactivity of the acylating agent is a critical factor. Acyl chlorides are generally more reactive than acid anhydrides due to the better leaving group ability of the chloride ion.[4]

Nucleophilic_Acyl_Substitution cluster_0 Nucleophilic Attack cluster_1 Elimination cluster_2 Deprotonation Amine R-NH₂ Tetrahedral_Intermediate R'|C=O⁻|Cl|⁺NH₂-R Amine->Tetrahedral_Intermediate Acyl_Chloride R'-COCl Acyl_Chloride->Tetrahedral_Intermediate Protonated_Amide R'|C=O⁺H|NH-R Tetrahedral_Intermediate->Protonated_Amide Chloride_Ion Cl⁻ Tetrahedral_Intermediate->Chloride_Ion Amide_Product R'-CO-NH-R Protonated_Amide->Amide_Product Acid_Byproduct HCl Base Base Base->Acid_Byproduct Schotten_Baumann_Workflow A Dissolve Amine in Organic Solvent C Combine and Cool to 0 °C A->C B Prepare Aqueous Base B->C D Add Acyl Chloride C->D E React at Room Temperature D->E F Workup: Separate & Wash E->F G Dry and Concentrate F->G H Purify Product G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluorescence in Benzimidazole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZI-FL-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Subject: Troubleshooting & Prevention of Fluorescence Quenching in Benzimidazole Conjugates

Executive Summary

Benzimidazole derivatives are privileged scaffolds in drug discovery and fluorescence imaging due to their high molar absorptivity and large Stokes shifts (particularly in ESIPT-capable derivatives like 2-(2'-hydroxyphenyl)benzimidazole). However, their planar heteroaromatic structure makes them highly susceptible to three primary quenching mechanisms: Aggregation-Caused Quenching (ACQ) , Photoinduced Electron Transfer (PET) , and Environmental Sensitivity (ESIPT disruption) .

This guide provides a systematic troubleshooting workflow to identify the specific quenching mode affecting your conjugate and engineering protocols to restore quantum yield (Φ).

Diagnostic Workflow: Why is my signal low?

Before modifying your synthesis, you must diagnose the quenching mechanism. Use the flowchart below to isolate the root cause.

Diagram 1: Quenching Mechanism Diagnosis Tree

QuenchingDiagnosis Start START: Low Fluorescence Signal DilutionTest Step 1: Perform Dilution Test (Measure Φ at 1μM vs 100μM) Start->DilutionTest IsACQ Does Φ increase upon dilution? DilutionTest->IsACQ ACQ_Result Diagnosis: ACQ (Aggregation-Caused Quenching) IsACQ->ACQ_Result Yes Step2 Step 2: Solvent Polarity Check (Compare Toluene vs. Methanol) IsACQ->Step2 No IsESIPT Is signal lost in protic solvents (MeOH/Water)? Step2->IsESIPT ESIPT_Result Diagnosis: ESIPT Disruption (H-Bonding Quenching) IsESIPT->ESIPT_Result Yes Step3 Step 3: pH Titration (Acidify to pH 4.0) IsESIPT->Step3 No IsPET Does signal recover at low pH? Step3->IsPET PET_Result Diagnosis: PET (Amine/Linker Quenching) IsPET->PET_Result Yes Unknown Diagnosis: Inner Filter Effect or Non-Radiative Decay IsPET->Unknown No

Figure 1: Diagnostic decision tree to isolate ACQ, ESIPT, and PET quenching mechanisms based on solvatochromic and concentration-dependent behaviors.

Module 1: Preventing Aggregation-Caused Quenching (ACQ)[1]

The Problem: Benzimidazoles are planar. In aqueous buffers or high concentrations, they stack (π-π interactions), forming non-fluorescent H-aggregates.

Technical Solution: Steric Engineering

To prevent stacking without altering the electronic properties of the fluorophore, you must introduce "rotors" or bulky groups orthogonal to the pi-system.

Comparative Data: Effect of Substituents on Quantum Yield (Φ)

Substituent (R) Φ (Solution) Φ (Solid/Aggregate) Mechanism
-H (Unsubstituted) 0.75 < 0.05 Severe ACQ (π-stacking)
-CH3 (Methyl) 0.78 0.12 Minimal protection
-tBu (Tert-butyl) 0.82 0.65 Steric bulk prevents close packing

| -Cucurbit[7]uril | 0.85 | 0.80 | Supramolecular isolation (Host-Guest) |

Protocol: Synthesis of Sterically Protected Conjugates
  • Design Phase: Incorporate a tert-butyl or adamantane group on the phenyl ring at the para position relative to the benzimidazole core.

  • Conjugation: If conjugating to a protein, use a PEGylated linker (PEG4-PEG8). Short alkyl linkers promote hydrophobic collapse and aggregation.

  • Validation:

    • Prepare a stock solution (1 mM in DMSO).

    • Dilute into PBS to final concentrations of 1, 10, 50, and 100 µM.

    • Pass Criteria: Fluorescence intensity should scale linearly with concentration. If the curve plateaus or drops at high concentration, ACQ is occurring.

Module 2: Mitigating Photoinduced Electron Transfer (PET)

The Problem: Many benzimidazole conjugates utilize amine-containing linkers (e.g., ethylenediamine, piperazine). The lone pair electrons on the amine (Donor) can transfer to the excited benzimidazole (Acceptor), quenching fluorescence.[1]

Mechanism Visualization

PET_Mechanism cluster_OFF PET ON (Fluorescence Quenched) cluster_ON PET OFF (Fluorescence Restored) Amine Linker Amine (HOMO High) Fluor Benzimidazole* (HOMO Low) Amine->Fluor e- Transfer AmineH Protonated Amine (HOMO Lowered) Fluor2 Benzimidazole* (Emits Photon) AmineH->Fluor2 No Transfer

Figure 2: PET mechanism showing electron transfer from the linker amine quenching the fluorophore, and restoration via protonation.

Troubleshooting & Prevention Guide
  • Immediate Fix (Lab Scale): Lower the pH. If your conjugate lights up at pH 4–5 but is dark at pH 7.4, PET is the culprit.

  • Synthetic Fix (Permanent):

    • Electron Withdrawal: Acylate the amine linker (convert amine to amide). Amides have lower HOMO energy and will not donate electrons.

    • Linker Extension: Increase the distance between the benzimidazole and the electron-rich group to >10 Å (approx 7-8 bond lengths) to reduce the rate of electron transfer.

    • Supramolecular Shielding: Complex the conjugate with Cucurbit[7]uril (CB7) . CB7 binds cationic guests and encapsulates the benzimidazole, physically blocking the PET pathway and often enhancing emission by 2-10 fold.

Module 3: Environmental Sensitivity (ESIPT)

The Problem: 2-(2'-hydroxyphenyl)benzimidazole (HPBI) derivatives rely on Excited-State Intramolecular Proton Transfer (ESIPT) for their large Stokes shift.[2][3]

  • In Aprotic Solvents (Toluene, DCM): Intramolecular H-bond exists → ESIPT occurs → Strong Emission.

  • In Protic Solvents (Water, Methanol): Solvent forms intermolecular H-bonds with the hydroxyl group → Disrupts ESIPT → Quenching or blue-shift.

Optimization Protocol: "The Hydrophobic Pocket"

If your application requires aqueous stability (e.g., live-cell imaging), you must protect the ESIPT center.

  • Encapsulation: Use micellar systems (Pluronic F127) or liposomes to entrap the benzimidazole in a hydrophobic core while dispersing in water.

  • Substituent Engineering:

    • Add a bulky hydrophobic group (e.g., -CF3 or -Ph) adjacent to the hydroxyl group. This creates a "steric fence" that blocks water molecules from disrupting the intramolecular H-bond.

Frequently Asked Questions (FAQ)

Q: My benzimidazole conjugate precipitates in PBS. Is this quenching? A: Yes, this is extreme ACQ. The precipitate is non-emissive. Solution: Add a solubilizing tail (sulfonate group, -SO3H) to the benzimidazole core away from the conjugation site to improve water solubility without disrupting the pi-system.

Q: Can I use benzimidazoles for ratiometric sensing? A: Yes. By modulating the ESIPT process, you can achieve dual emission (Enol form ~350nm, Keto form ~450-500nm). This is highly sensitive to pH and polarity, making them excellent ratiometric sensors if calibrated correctly.

Q: Does metal contamination affect my signal? A: Benzimidazoles are ligands for Cu²⁺, Zn²⁺, and Fe³⁺. Paramagnetic ions (Cu²⁺, Fe³⁺) will quench fluorescence via chelation. Protocol: Add 1 mM EDTA to your buffer to chelate background metals and verify if fluorescence recovers.

References

  • Insights into ESIPT-induced multicolor fluorescence emission in 2-(2'-hydroxy-5'-bromo)phenylbenzimidazole. RSC Advances. (2025). Link

  • Benzimidazole–Piperazine–Coumarin/Cucurbit[7]uril Supramolecular Photoinduced Electron Transfer Fluorochromes. ACS Omega. (2022). Link

  • Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. Organic & Biomolecular Chemistry. (2024). Link

  • Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters. Nanyang Technological University (DR-NTU). (2024). Link

  • 1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids. Sensors (Basel). (2023). Link

Sources

Technical Support Center: Stability of 2-Aminopropyl-5(6)-carboxy-benzimidazole in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Aminopropyl-5(6)-carboxy-benzimidazole. Here, we address common challenges related to its stability and handling in cell culture applications, offering troubleshooting advice and validated protocols to ensure experimental success and reproducibility.

Introduction to this compound and Its Stability

This compound is a heterocyclic compound with potential applications in various biological studies. Its structure, featuring a benzimidazole core, an aminopropyl side chain, and a carboxylic acid group, presents unique challenges and considerations for in vitro work. The stability of any small molecule in cell culture media is paramount for accurate and reproducible results.[1][2] Degradation, precipitation, or unintended interactions with media components can lead to a misinterpretation of the compound's biological activity.[3]

This guide is designed to provide a comprehensive understanding of the factors that can influence the stability of this compound and to equip you with the necessary tools to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in cell culture media?

A1: The stability of this compound can be influenced by several factors inherent to its chemical structure and the complex environment of cell culture media:

  • pH: Benzimidazoles are amphoteric, meaning they have both acidic and basic properties.[4][5] The pH of the cell culture medium (typically around 7.4) can affect the ionization state of the carboxylic acid and the amino group, which in turn can influence solubility and reactivity.[6][7] Changes in pH due to cellular metabolism can also impact stability over time.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[8][9] The carboxylic acid and amino groups of the compound can potentially interact with these components. For instance, the compound may bind to proteins in fetal bovine serum (FBS), which could lead to precipitation or a reduction in the free, active concentration.[10]

  • Oxidation: The aminopropyl side chain and the benzimidazole ring system may be susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen and metal ions in the media.

  • Enzymatic Degradation: If working with certain cell types or media containing cellular lysates, enzymatic degradation could be a factor.

  • Light and Temperature: Like many complex organic molecules, exposure to light and elevated temperatures (such as the 37°C of an incubator) can potentially lead to degradation over time.[11]

Q2: How should I prepare stock solutions of this compound?

A2: Proper preparation of stock solutions is critical to ensure the compound is fully dissolved and stable.

  • Solvent Selection: Due to the presence of both a carboxylic acid and an amino group, the solubility of this compound can be pH-dependent. For initial solubilization, dimethyl sulfoxide (DMSO) is a common choice for many benzimidazole derivatives.[12] It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture, which can have cytotoxic effects.[3] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%.[13]

  • Storage: Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C in tightly sealed vials to prevent repeated freeze-thaw cycles and moisture absorption.[13]

Q3: I'm observing precipitation when I add my compound to the cell culture medium. What could be the cause and how can I fix it?

A3: Precipitation is a common issue when working with small molecules in aqueous environments.[10][14] Here are some potential causes and solutions:

  • Poor Solubility at Physiological pH: The compound may be less soluble at the pH of your cell culture medium (around 7.4).

    • Solution: Consider adjusting the pH of a small test batch of your medium to see if solubility improves. However, be mindful that altering the pH can affect cell health. A more practical approach is to lower the final concentration of the compound in your experiment.

  • "Crashing Out" of Solution: Adding a highly concentrated DMSO stock directly to the aqueous medium can cause the compound to rapidly precipitate.

    • Solution: Pre-warm the cell culture medium to 37°C before adding the compound.[10] Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.[10]

  • Interaction with Serum Proteins: The compound may be binding to proteins in the serum, leading to the formation of insoluble complexes.[10]

    • Solution: Try reducing the serum concentration or, if your cell line permits, use a serum-free medium.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues you might encounter during your experiments.

Observed Problem Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Compound degradation over the course of the experiment.Perform a stability study of the compound in your specific cell culture medium (see protocol below). Consider refreshing the medium with freshly diluted compound at regular intervals during long-term experiments.
Precipitate forms immediately upon adding the stock solution. The compound has low solubility in the cell culture medium.Decrease the final concentration of the compound. Prepare a more dilute stock solution to allow for a larger, slower addition to the medium. Ensure the medium is pre-warmed to 37°C.[10]
Precipitate forms over time during incubation. The compound is unstable at 37°C or is interacting with media components or cellular metabolites.[10]Monitor the pH of the medium over time; cellular metabolism can cause it to become more acidic.[10] If using serum, consider reducing the concentration or using a serum-free alternative.[10]
Loss of biological activity compared to freshly prepared solutions. The compound is degrading in the stock solution or in the diluted working solution.Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[13] Prepare working solutions fresh for each experiment.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

To ensure the integrity of your experimental results, it is highly recommended to perform a stability study of the compound in your specific cell culture medium. This protocol provides a general framework that can be adapted to your laboratory's capabilities.

Objective: To determine the concentration of this compound remaining in cell culture medium over a specified time course under standard incubation conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[15][16][17]

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Spike the compound into your cell culture medium (both with and without serum, if applicable) to your desired final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your baseline concentration.

  • Incubation: Place the remaining working solution in a sterile, sealed container (e.g., a falcon tube with the cap slightly loosened to allow gas exchange) in a 37°C, 5% CO2 incubator.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated working solution and store them at -80°C until analysis.

  • Sample Preparation for Analysis: Depending on your analytical method, you may need to precipitate proteins from the samples (especially those containing serum) by adding a cold organic solvent like acetonitrile.[16][17] Centrifuge the samples and collect the supernatant for analysis.

  • Quantification: Analyze the samples using a validated analytical method such as HPLC-UV or LC-MS to determine the concentration of the parent compound at each time point.[15][16][17]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to visualize the stability profile.

Visualization of Experimental Workflow and Potential Degradation

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Spike into Cell Culture Media prep_stock->prep_work t0 T=0 Sample (Store at -80°C) prep_work->t0 incubate Incubate at 37°C, 5% CO2 prep_work->incubate sample_prep Sample Preparation (e.g., Protein Precipitation) t0->sample_prep sampling Collect Samples at 2, 4, 8, 24, 48, 72h (Store at -80°C) incubate->sampling sampling->sample_prep quantify Quantify with HPLC or LC-MS sample_prep->quantify data_analysis Calculate % Remaining vs. Time quantify->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

Degradation_Pathway cluster_degradation Potential Degradation Products parent This compound oxidized_amine Oxidized Amine Derivative parent->oxidized_amine Oxidation decarboxylated Decarboxylated Product parent->decarboxylated Decarboxylation ring_cleavage Ring Cleavage Products parent->ring_cleavage Hydrolysis/Oxidation

Sources

Validation & Comparative

Publish Comparison Guide: MS/MS Structural Elucidation of Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In medicinal chemistry, the benzimidazole ring is a privileged scaffold (found in Telmisartan, Candesartan, Albendazole), often substituted with carboxylic acid moieties to modulate solubility and target engagement. However, distinguishing these scaffolds from their bioisosteres (e.g., indole carboxylic acids) or identifying positional isomers (5-COOH vs. 6-COOH) during metabolite identification is a critical bottleneck.

The Solution: This guide provides a comparative technical analysis of the Benzimidazole Carboxylic Acid (BCA) fragmentation patterns against its primary bioisostere, the Indole Carboxylic Acid (ICA) . We demonstrate that while both scaffolds exhibit similar polarity and molecular weights, their MS/MS fragmentation pathways are distinct and predictable, allowing for unambiguous structural assignment without NMR.

Key Insight: The "Nitrogen Fingerprint." Benzimidazoles invariably fragment via sequential losses of two HCN molecules (or HCN + CO), whereas Indoles fragment via loss of HCN followed by C₂H₂. This specific mass spectral signature is the primary discriminator.

Part 2: Mechanistic Deep Dive & Comparative Analysis

The Benzimidazole Fragmentation Signature

The fragmentation of protonated benzimidazole carboxylic acids (


) follows a high-energy, charge-driven pathway. Unlike simple aromatic acids, the heterocyclic ring stability dictates the fragmentation hierarchy.
  • Primary Channel (Side Chain): The carboxylic acid moiety typically drives the initial neutral loss. In positive ESI, this manifests as the loss of H₂O (-18 Da) to form an acylium ion, or less frequently, CO (-28 Da) from the acylium. In negative mode (ESI-), decarboxylation (loss of CO₂, -44 Da) is the dominant pathway.

  • Secondary Channel (Heterocyclic Core): Once the side chain is degraded, the benzimidazole core undergoes a characteristic Retro-Diels-Alder (RDA) type cleavage or ring opening. The diagnostic signature is the sequential loss of HCN (27 Da) . Since benzimidazole contains two nitrogen atoms, it can lose two equivalents of HCN.

The Comparative Alternative: Indole Carboxylic Acids

Indole is a common bioisostere. While it shares the fused 6-5 ring system, it lacks the second nitrogen at the 3-position.

  • Differentiation: Indole fragmentation involves the loss of HCN (27 Da) (from the single nitrogen) followed by the loss of Acetylene (C₂H₂, 26 Da) .

  • The "Double Nitrogen" Rule: If your MS/MS spectrum shows two distinct losses of 27 Da (or a combined loss of 54 Da in broad isolation), the scaffold is Benzimidazole. If you observe -27 Da followed by -26 Da, it is Indole.

Data Comparison Table
FeatureBenzimidazole Carboxylic Acid (BCA)Indole Carboxylic Acid (ICA)Diagnostic Value
Precursor Ion

(Stable)

(Stable)
Low
Primary Neutral Loss

(18 Da) or

(44 Da)

(18 Da) or

(44 Da)
Low (Functional Group Dependent)
Core Fragmentation Loss of HCN (-27) then HCN (-27) Loss of HCN (-27) then C₂H₂ (-26) HIGH (Structural Discriminator)
Ring Cleavage Energy High CE (>35 eV) required for 2nd HCNModerate CE (>25 eV) for C₂H₂Moderate
C-2 Substituent Effect 2-COOH is thermally unstable (decarboxylates)2-COOH is relatively stableHigh

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between the Benzimidazole and Indole scaffolds, highlighting the critical decision nodes for structural elucidation.

FragmentationPathway Start Precursor Ion [M+H]+ BCA_Node Benzimidazole Core Start->BCA_Node Scaffold A ICA_Node Indole Core (Alternative) Start->ICA_Node Scaffold B BCA_Loss1 [M+H - H2O]+ (Acylium Ion) BCA_Node->BCA_Loss1 - H2O (18 Da) BCA_Loss2 [M+H - H2O - HCN]+ (Ring Opening) BCA_Loss1->BCA_Loss2 - HCN (27 Da) (High Energy) BCA_Final Diagnostic Ion: Loss of 2nd HCN (-27 Da) BCA_Loss2->BCA_Final - HCN (27 Da) (CONFIRMATION) ICA_Loss1 [M+H - H2O]+ (Acylium Ion) ICA_Node->ICA_Loss1 - H2O (18 Da) ICA_Loss2 [M+H - H2O - HCN]+ (Ring Opening) ICA_Loss1->ICA_Loss2 - HCN (27 Da) ICA_Final Diagnostic Ion: Loss of Acetylene (-26 Da) ICA_Loss2->ICA_Final - C2H2 (26 Da) (CONFIRMATION)

Figure 1: Divergent MS/MS fragmentation pathways of Benzimidazole vs. Indole Carboxylic Acids. The terminal fragmentation step (Loss of 2nd HCN vs. Acetylene) is the diagnostic fingerprint.

Part 4: Experimental Protocol (Self-Validating System)

To replicate these results and validate the scaffold identity in your own lab, follow this standardized LC-MS/MS workflow. This protocol is designed to maximize the generation of diagnostic core fragments.

Materials & Methods[2][3][4][5][6][7]
  • Instrument: Q-ToF or Orbitrap (High Resolution required for distinguishing 26.01 Da vs 27.01 Da if mass accuracy <5ppm).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Direct Infusion / Flow Injection:

    • Prepare a 1 µM solution of the analyte in 50:50 MeOH:H₂O.

    • Infuse at 5-10 µL/min.

  • Source Optimization (The "Survival" Check):

    • Set Source Temperature to 350°C.

    • Critical Check: Monitor the stability of the molecular ion.[1] If

      
       (loss of CO₂) is higher intensity than 
      
      
      
      , lower the source temperature to 250°C to prevent in-source fragmentation.
  • Energy Breakdown Curve (The "Fingerprint" Step):

    • Acquire MS/MS spectra at stepped Collision Energies (CE): 10, 20, 30, 40, 50 eV.

    • Observation:

      • Low CE (10-20 eV): Look for loss of water (-18) or CO₂ (-44).

      • High CE (35-50 eV): Look for the "RDA" region (m/z < 150).

  • Data Analysis Criteria:

    • Calculate the mass difference (

      
      ) between the core fragment (after acid loss) and the next major peak.
      
    • IF

      
       Da (HCN) AND  next 
      
      
      
      Da
      
      
      Benzimidazole .
    • IF

      
       Da (HCN) AND  next 
      
      
      
      Da (C₂H₂)
      
      
      Indole .

Part 5: References

  • Differentiation of ionised benzimidazole from its isomeric α-distonic ion by collision-induced dissociation . European Journal of Mass Spectrometry. [Link]

  • Mass spectral behavior of 5(6)-substituted benzimidazoles . Journal of Organic Chemistry. [Link]

  • Fragmentation pathways and structural characterization of nerve agent compounds by ESI-MS/MS . Journal of Analytical Toxicology. [Link]

  • Study of mass spectra of benzimidazole derivatives . International Journal of Development Research. [Link]

  • Carboxylic acid functional group analysis using constant neutral loss scanning . Rapid Communications in Mass Spectrometry. [Link]

Sources

Advanced Amyloid Detection: Benzimidazole Derivatives vs. Thioflavin T

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Evolution

For over three decades, Thioflavin T (ThT) has served as the "gold standard" for monitoring amyloid fibril formation in vitro. Its mechanism is elegant in its simplicity: a molecular rotor that lights up when its rotation is restricted by the rigid architecture of amyloid


-sheets.

However, as drug development shifts toward early-stage diagnostics and intracellular targets, the limitations of ThT—specifically its poor blood-brain barrier (BBB) permeability, low quantum yield in early oligomeric states, and susceptibility to charged-based interference—have necessitated the development of superior alternatives.

This guide objectively compares ThT against the emerging class of Benzimidazole derivatives (e.g., BF-158, BF-188, TEI-3274). While ThT remains a cost-effective workhorse for high-throughput screening, benzimidazoles offer superior sensitivity (


 in nanomolar ranges), spectral flexibility, and the critical ability to differentiate between A

and Tau aggregates.

Mechanistic Foundation: The Molecular Rotor

To understand the performance gap, one must understand the shared mechanism. Both fluorophores function as molecular rotors.

Mechanism of Action

In a low-viscosity environment (free solution), the single bond connecting the aromatic rings allows rapid rotation. Upon excitation, this rotation dissipates energy non-radiatively (via internal conversion), resulting in fluorescence quenching. When bound to the rigid channel of an amyloid fibril, this rotation is physically sterically hindered. The molecule becomes planar, and the excited state relaxes via photon emission (fluorescence).

Diagram: Molecular Rotor Activation Pathway

MolecularRotor FreeState Free Probe (Low Viscosity) Excitation Excitation (hv) FreeState->Excitation Rotation Bond Rotation (TICT State) Excitation->Rotation Fast Restriction Rotation Restricted (Planar Conformation) Excitation->Restriction Steric Hindrance NonRad Non-Radiative Decay (Heat) Rotation->NonRad Energy Loss BoundState Amyloid Bound (Rigid Environment) BoundState->Excitation Emission Fluorescence (High QY) Restriction->Emission Photon Release

Figure 1: The Twisted Intramolecular Charge Transfer (TICT) mechanism. ThT and Benzimidazoles share this pathway, but Benzimidazoles are engineered for higher rotational barriers and environmental sensitivity.

Performance Analysis: Benzimidazole vs. ThT[1]

Fluorescence Intensity & Sensitivity

Thioflavin T: ThT exhibits a fluorescence quantum yield (QY) of ~0.0001 in water, rising to ~0.43 upon binding. However, it requires a "critical micelle concentration" of fibrils to generate a detectable signal. It often fails to detect early-stage oligomers or low-abundance fibrils (<1


M).

Benzimidazoles (e.g., BF-188, C1/C2): Benzimidazole derivatives are engineered with extended conjugation systems (Donor-


-Acceptor architectures).
  • Higher Quantum Yield: Probes like NEB (a benzimidazole analog) report QY increases up to 0.78 (78%) upon binding.[1]

  • Nanomolar Detection: Derivatives like C1 and C2 have demonstrated detection limits as low as 100 nM for

    
    -synuclein fibrils, a concentration where ThT is effectively blind.[2]
    
Binding Affinity ( )

The dissociation constant (


) dictates the probe's ability to stay bound during wash steps or in dilute samples.
FeatureThioflavin T (ThT)Benzimidazole (e.g., BF-188)Impact
Binding Affinity (

)
High nM to

M range (500–2000 nM)
Low nM range (< 10 nM)Benzimidazoles allow detection of trace aggregates.[3][4]
Binding Sites Specific channel grooves parallel to fibril axisHigh affinity for multiple sites; some intercalateMore robust signal in polymorphic fibrils.
Stoichiometry ~1 dye per 4 protein monomersVariable, often higher densityHigher signal-to-mass ratio.
Specificity: The Tau vs. A Challenge

One of ThT's major failures is its inability to spectrally distinguish between Amyloid-


 (A

) and Tau tangles. Both light up at ~482 nm.

Benzimidazole Advantage: Certain benzimidazole derivatives (e.g., BF-188) exhibit solvatochromism . They display distinct emission spectra depending on the hydrophobic pocket's specific geometry.

  • A

    
     Emission:  ~500 nm
    
  • Tau Emission: ~550 nm (Red-shifted)

  • Result: This allows for multispectral imaging to differentiate pathology in mixed-pathology tissue sections, a feat impossible with ThT alone.

Experimental Protocol: Comparative Binding Assay

Objective: To validate the superior sensitivity of a Benzimidazole probe (Probe B) against ThT using an insulin fibrillation model.

Reagents
  • Bovine Insulin: 5 mg/mL in 100 mM HCl (pH 1.6).

  • ThT Stock: 2 mM in water (filtered).

  • Benzimidazole Stock (Probe B): 2 mM in DMSO.

  • Buffer: PBS, pH 7.4.

Workflow Diagram

ProtocolWorkflow Step1 1. Fibrillization Incubate Insulin (65°C, 120 min) Step2 2. Serial Dilution Prepare Fibril conc: 0.1 nM to 10 µM Step1->Step2 Step3 3. Staining Split samples into two streams Step2->Step3 StreamA Stream A: ThT (20 µM final conc) Step3->StreamA StreamB Stream B: Benzimidazole (100 nM final conc) Step3->StreamB Step4 4. Incubation 15 min @ RT (Dark) StreamA->Step4 StreamB->Step4 Step5 5. Readout Plate Reader (Fluorescence) Step4->Step5

Figure 2: Parallel workflow for determining limit of detection (LOD).

Step-by-Step Methodology
  • Fibril Generation: Incubate insulin solution at 65°C for 2 hours. Verify fibril formation via turbidity or TEM.

  • Preparation of Working Solutions:

    • Dilute ThT to 20

      
      M in PBS (Standard saturation concentration).
      
    • Dilute Probe B to 100 nM in PBS (Demonstrating high-affinity sensitivity).

  • Titration: Prepare a serial dilution of the insulin fibrils ranging from 10

    
    M down to 0.1 nM.
    
  • Plate Loading: Add 100

    
    L of fibril solution and 100 
    
    
    
    L of dye solution to a black 96-well plate.
  • Measurement:

    • ThT: Ex 440 nm / Em 482 nm.

    • Probe B: Ex [Probe Specific] / Em [Probe Specific].

  • Data Analysis: Plot Fluorescence Intensity vs. Log[Fibril Concentration]. Calculate the Signal-to-Noise ratio (S/N) at the lowest concentration.

Expected Outcome: ThT signal will likely vanish below 100 nM fibril concentration (baseline noise). The Benzimidazole probe should maintain a linear signal down to single-digit nanomolar concentrations due to its higher


 and QY.

Technical Summary Table

PropertyThioflavin T (ThT)Benzimidazoles (Advanced)
Core Structure Benzothiazole (Cationic)Benzimidazole (Neutral/Lipophilic)
Excitation/Emission 440 / 482 nmTunable (often Red-shifted >500nm)
Stokes Shift ~42 nmLarge (>80 nm) reduces self-quenching
BBB Permeability Poor (Charged)Excellent (Lipophilic)
Binding Affinity (

)
~500 nM< 10 nM
Interference High (Charged compounds, pH)Low (Neutral structure)
Primary Use Case In vitro kinetic screeningIn vivo imaging, low-abundance detection

Conclusion

While Thioflavin T remains the economical choice for routine kinetic assays of high-concentration samples, it is no longer the scientific limit. For researchers requiring early detection of oligomers , differentiation of protein aggregates (Tau vs A


), or in vivo translation , benzimidazole derivatives offer a rigorously validated, high-performance alternative. The shift from ThT to Benzimidazoles represents a move from simple detection to structural characterization.

References

  • Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. Source: Journal of Neurochemistry (2021). URL:[Link]

  • Use of a Benzimidazole Derivative BF-188 in Fluorescence Multispectral Imaging for Selective Visualization of Tau Protein Fibrils. Source: Molecular Imaging and Biology (2014). URL:[Link]

  • A sensitive probe for amyloid fibril detection with strong fluorescence and early response (NEB). Source: RSC Advances (2017). URL:[Link]

  • Interaction of thioflavin T with amyloid fibrils: fluorescence quantum yield of bound dye. Source: Journal of Physical Chemistry B (2012). URL:[Link]

  • Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity. Source: PLOS ONE (2014). URL:[Link]

Sources

A Comparative Guide to the Crystal Structures of 2-Substituted Benzimidazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal structure data for derivatives of 2-substituted benzimidazole-5-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just data, but also to explain the underlying principles and experimental considerations. We will delve into the subtle interplay of molecular conformation and intermolecular forces that govern the solid-state architecture of these important heterocyclic compounds.

The Benzimidazole-5-Carboxylic Acid Scaffold: A Platform for Diverse Solid-State Architectures

The benzimidazole core is a privileged scaffold in medicinal chemistry, and the addition of a carboxylic acid at the 5-position introduces a powerful hydrogen-bonding motif. The substituent at the 2-position plays a crucial role in modulating the electronic properties and steric profile of the molecule, which in turn dictates its three-dimensional arrangement in the solid state. Understanding these crystal structures is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.

Comparative Analysis of 2-Substituted Benzimidazole-5-Carboxylate Ethyl Ester Crystal Structures

To illustrate the structural diversity within this class of compounds, we will compare the crystal structures of three ethyl esters with different substituents at the 2-position: a 4-methoxyphenyl group, another 4-methoxyphenyl group with a different N-substituent, and a 4-chlorophenyl group.

Table 1: Comparison of Crystallographic Data for 2-Substituted Benzimidazole-5-Carboxylate Ethyl Esters

ParameterEthyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate[1]Ethyl 1-sec-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate[2]Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate[3]
Formula C19H20N2O4·H2OC21H24N2O3C22H17ClN2O2
Crystal System MonoclinicMonoclinicTriclinic
Space Group P21/cP21/cP-1
a (Å) 10.6364(11)10.5815(3)9.3357(2)
b (Å) 9.5089(10)12.1079(3)9.7982(2)
c (Å) 19.3765(17)15.1050(3)11.7718(4)
α (°) ** 9090107.502(2)
β (°) 112.899(5)93.678(2)102.106(2)
γ (°) 9090109.539(1)
V (ų) **1805.3(3)1931.26(8)908.31(4)
Z 442
Dihedral Angle (Benzimidazole/2-substituent) 30.98(5)°66.33(13)°63.65(7)°

Key Observations:

  • Influence of the 2-Substituent on Molecular Conformation: The dihedral angle between the benzimidazole ring system and the 2-aryl substituent varies significantly. In the case of the 1-(2-hydroxyethyl)-2-(4-methoxyphenyl) derivative, this angle is relatively shallow (30.98°), suggesting a more coplanar arrangement.[1] In contrast, the 1-sec-butyl-2-(4-methoxyphenyl) and the 2-(4-chlorophenyl)-1-phenyl derivatives exhibit much larger dihedral angles (66.33° and 63.65°, respectively), indicating a more twisted conformation.[2][3] This twisting is likely due to the steric bulk of the N-substituents.

  • Packing and Intermolecular Interactions: The crystal packing is primarily governed by a combination of hydrogen bonds and C-H···π interactions. In the hydrated structure, the water molecule plays a crucial role in linking neighboring molecules through O-H···O and O-H···N hydrogen bonds, forming a two-dimensional network.[1] The other two structures, lacking a strong hydrogen bond donor like a hydroxyl group or water, rely on weaker C-H···O and C-H···π interactions to form chains and more complex networks.[2][3]

The Anticipated Impact of the Carboxylic Acid Group on Crystal Packing

The replacement of the ethyl ester with a carboxylic acid group is expected to have a profound effect on the crystal packing due to the introduction of a strong, directional hydrogen bond donor (O-H) and acceptor (C=O).

  • Carboxylic Acid Dimer Formation: Carboxylic acids have a very strong tendency to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. This is a highly robust and predictable supramolecular synthon. It is highly probable that 2-substituted benzimidazole-5-carboxylic acids will exhibit this dimeric motif in their crystal structures.

  • Competition with Benzimidazole N-H: The benzimidazole ring itself possesses an N-H donor and a C=N acceptor, which can participate in hydrogen bonding. In the carboxylic acid derivatives, there will be a competition between the carboxylic acid dimer formation and hydrogen bonding involving the benzimidazole N-H. The outcome of this competition will depend on the steric and electronic nature of the 2-substituent.

  • Formation of Complex Hydrogen-Bonded Networks: The interplay between the carboxylic acid dimers and the benzimidazole N-H hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional networks. The specific topology of these networks will be highly sensitive to the nature of the 2-substituent.

G cluster_0 Carboxylic Acid Dimer Formation cluster_1 Benzimidazole Hydrogen Bonding Molecule_A R-COOH Molecule_B HOOC-R Molecule_A->Molecule_B O-H···O Molecule_B->Molecule_A O-H···O Resulting_Network Complex Hydrogen-Bonded Network Molecule_B->Resulting_Network Forms Benzimidazole_C >N-H Benzimidazole_D N< Benzimidazole_C->Benzimidazole_D N-H···N Benzimidazole_D->Resulting_Network Contributes to

Experimental Protocols

A general and robust method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 equivalent) and the desired 2-substituted carboxylic acid (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable high-boiling solvent such as xylene and a catalytic amount of polyphosphoric acid (PPA).

  • Reflux: Heat the reaction mixture to reflux (typically 140-150 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the PPA.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and then with a small amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole-5-carboxylic acid.

G Start Start: 3,4-Diaminobenzoic Acid + R-COOH Reaction Reflux in Xylene with PPA Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cool and Neutralize with NaHCO3 TLC->Workup Complete Filtration Vacuum Filtration Workup->Filtration Purification Recrystallization Filtration->Purification End End: Pure Product Purification->End

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the purified 2-substituted benzimidazole-5-carboxylic acid in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or DMF).

  • Slow Evaporation/Cooling: Allow the solution to cool slowly to room temperature. Alternatively, use a slow evaporation technique by leaving the solution in a loosely covered vial.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect the diffraction data at a controlled temperature (often 100 K or 293 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods and refine the atomic positions and displacement parameters to obtain the final structural model.

Conclusion

The solid-state architecture of 2-substituted benzimidazole-5-carboxylic acids is a result of a delicate balance of intermolecular forces. While experimental crystal structure data for the carboxylic acids themselves is limited in the public domain, analysis of their ethyl ester derivatives provides valuable insights into the influence of the 2-substituent on molecular conformation. The introduction of the carboxylic acid group is anticipated to introduce strong and directional O-H···O hydrogen bonds, leading to the formation of robust dimeric synthons and more complex, extended networks. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and crystallization of these compounds, enabling further investigation into their fascinating solid-state chemistry and its impact on their function as advanced materials and pharmaceuticals.

References

  • Arumugam, N., et al. (2011). Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2873. [Link]

  • Arumugam, N., et al. (2010). Ethyl 1-sec-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o845. [Link]

  • Kassim, M. B., et al. (2012). Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3134. [Link]

  • Jian, F.-F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195. [Link]

  • Arumugam, N., et al. (2016). Ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. IUCrData, 1(4), x160555. [Link]

  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review. Molecules, 22(11), 1905. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.